molecular formula C13H13NOS2 B5916317 3-ISOPROPYL-5-(PHENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-ISOPROPYL-5-(PHENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B5916317
M. Wt: 263.4 g/mol
InChI Key: BGVUDYUGHVVZFP-FLIBITNWSA-N
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Description

3-Isopropyl-5-(phenylmethylene)-2-thioxo-1,3-thiazolan-4-one is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(phenylmethylene)-2-thioxo-1,3-thiazolan-4-one typically involves the reaction of isothiocyanates with α,β-unsaturated carbonyl compounds. One common method includes the reaction of isopropyl isothiocyanate with benzaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(phenylmethylene)-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various thiazolidinone derivatives with different functional groups.

Scientific Research Applications

3-Isopropyl-5-(phenylmethylene)-2-thioxo-1,3-thiazolan-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(phenylmethylene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-5-methyl-2-hexanone
  • 3-Isopropyl-5-methylphenol
  • 2-tert-butylimino-3-isopropyl-5-phenylperhydro-1,3,5-thiadiazin-4-one

Uniqueness

3-Isopropyl-5-(phenylmethylene)-2-thioxo-1,3-thiazolan-4-one is unique due to its specific thiazolidinone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-benzylidene-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c1-9(2)14-12(15)11(17-13(14)16)8-10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUDYUGHVVZFP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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